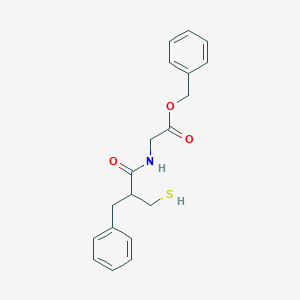

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

Vue d'ensemble

Description

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Deacetyl Racecadotril, also known as Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate or 2TPS4YR8V8, primarily targets the enzyme neutral endopeptidase (NEP) . NEP is responsible for the breakdown of enkephalins and atrial natriuretic peptide (ANP), which are important for various physiological processes .

Mode of Action

Deacetyl Racecadotril acts as an anti-secretory enkephalinase inhibitor . It inhibits the action of NEP, thereby increasing the exposure to NEP substrates including enkephalins and ANP . This inhibition reduces the secretion of water and electrolytes from the gut without affecting intestinal motility .

Biochemical Pathways

The inhibition of NEP by Deacetyl Racecadotril leads to an increase in the levels of enkephalins and ANP . This results in a decrease in the pathological secretion from the gut, which is a primary pathophysiological mechanism underlying acute diarrhea .

Pharmacokinetics

It is known that upon oral administration, deacetyl racecadotril is rapidly and effectively converted into the active metabolite thiorphan .

Result of Action

The primary molecular effect of Deacetyl Racecadotril is the inhibition of NEP, leading to increased levels of enkephalins and ANP . This results in a reduction of fluid and electrolyte secretion from the gut, effectively treating symptoms of acute diarrhea . In clinical trials, Deacetyl Racecadotril has been shown to be more effective than placebo in reducing the duration of illness and stool output in children with acute diarrhea .

Action Environment

It is known that the drug is well-tolerated and safe, with a tolerability profile similar to that of placebo

Analyse Biochimique

Biochemical Properties

Deacetyl Racecadotril is an inhibitor of the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates including enkephalins and atrial natriuretic peptide (ANP) . It is rapidly and effectively converted into the active metabolite thiorphan, which does not cross the blood-brain-barrier .

Cellular Effects

Deacetyl Racecadotril has been shown to be effective in various forms of acute diarrhea by inhibiting pathologic (but not basal) secretion from the gut without changing gastrointestinal transit time or motility . This includes studies in both adults and children . In direct comparative studies with loperamide in adults and children, Deacetyl Racecadotril was at least as effective but exhibited fewer adverse events in most studies, particularly less rebound constipation .

Molecular Mechanism

Deacetyl Racecadotril, via its active metabolite thiorphan, exerts its effects at the molecular level by inhibiting the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates . This leads to a reduction in the secretion of water and electrolytes into the intestine .

Temporal Effects in Laboratory Settings

In laboratory settings, Deacetyl Racecadotril has shown consistent effectiveness over time in treating acute diarrhea . It has been found to reduce the time to cure from 106.2 hours to 78.2 hours .

Dosage Effects in Animal Models

In animal models, Deacetyl Racecadotril has shown to be effective in reducing the duration of illness and stool output . The overall quality of the evidence is limited due to sparse data, heterogeneity, and risk of bias .

Metabolic Pathways

The metabolic pathways of Deacetyl Racecadotril involve its conversion into the active metabolite thiorphan

Transport and Distribution

It is known that upon oral administration, Deacetyl Racecadotril is rapidly and effectively converted into the active metabolite thiorphan .

Subcellular Localization

It is known that the active metabolite thiorphan does not cross the blood-brain-barrier , suggesting that its effects are localized outside the central nervous system.

Activité Biologique

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including synthesis methods, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula C19H21NO3S, which features a benzyl group, a mercapto group, and an acetamido moiety. The compound can be synthesized through various methods involving the condensation of benzyl mercaptan with acetic anhydride and subsequent modifications to introduce the necessary functional groups.

1. Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound and its degradation products. A forced degradation study identified several degradation products (DPs), including DP 5, which exhibited significant pulmonary and hepatic toxicity. In vitro cytotoxicity assays demonstrated that while some degradation products showed no cytotoxicity, others indicated potential risks to liver and lung tissues .

| Degradation Product | Toxicity Level | Notes |

|---|---|---|

| DP 2 | Non-cytotoxic | Safe for use in further studies |

| DP 5 | High toxicity | Potential pulmonary and hepatic risks |

2. Antimicrobial Properties

The compound has been explored for its antimicrobial properties, particularly against resistant bacterial strains. Studies suggest that compounds with similar structures exhibit activity against Gram-positive bacteria, potentially due to their ability to disrupt cell wall synthesis or inhibit protein synthesis . However, specific data on this compound's antimicrobial efficacy is limited.

Case Study 1: Forced Degradation Analysis

A study published in Biomed Lab Clin Res highlighted the forced degradation of this compound under various stress conditions. The analysis revealed that while the compound was stable under certain conditions, it produced significant degradation products under basic hydrolysis and oxidative stress. The identification of these products was achieved through LC-MS/MS techniques, underscoring the importance of stability studies in evaluating the safety profile of pharmaceutical compounds .

Case Study 2: Structure-Activity Relationship (SAR)

Research into similar compounds has emphasized the significance of structure-activity relationships (SAR) in determining biological activity. For instance, modifications at specific positions on the benzyl or mercapto groups can enhance or diminish biological effects. This approach is crucial for developing derivatives with improved therapeutic profiles or reduced toxicity .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiparasitic Activity

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate has shown potential in the treatment of parasitic infections. Research indicates that compounds with similar structures exhibit activity against various parasites, including Leishmania spp. The mercapto group is believed to enhance the compound's ability to penetrate parasitic membranes, thereby increasing efficacy against these pathogens .

Neuroprotective Effects

Studies suggest that compounds with similar amide structures can provide neuroprotective benefits. The presence of the benzyl group may facilitate interactions with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases .

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. For example, its synthesis can be achieved through multi-step processes involving selective reactions that modify the mercapto and amide functionalities .

Biochemical Research

This compound is utilized in biochemical studies to investigate enzyme interactions and protein binding. Its ability to form stable complexes with proteins makes it a candidate for studying enzyme kinetics and mechanisms of action in drug metabolism .

Case Study 1: Antiparasitic Activity

A study conducted on derivatives of this compound demonstrated significant antiparasitic activity against Leishmania amazonensis. The research involved synthesizing various analogs and assessing their efficacy through in vitro assays, revealing that modifications to the mercapto group enhanced biological activity .

Case Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of benzyl derivatives indicated that compounds with structural similarities could inhibit neuronal apoptosis induced by oxidative stress. This study highlighted the potential of this compound as a lead compound for developing neuroprotective agents .

Analyse Des Réactions Chimiques

Hydrolytic Reactions

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate undergoes hydrolysis under acidic and basic conditions, leading to distinct degradation pathways:

Acid Hydrolysis

-

Conditions : Exposure to acidic environments (e.g., HCl).

-

Products :

-

Mechanism : Acid-catalyzed ester hydrolysis releases the carboxylic acid and benzyl alcohol.

Base Hydrolysis

-

Conditions : Treatment with alkaline solutions (e.g., NaOH).

-

Products :

-

Mechanism : Nucleophilic attack by hydroxide ions on the ester carbonyl group.

Oxidative Reactions

Under oxidative stress, the compound undergoes hydroxylation and sulfur-related transformations:

Oxidation of the Benzylic Carbon

-

Conditions : Oxidative environments (e.g., H₂O₂, O₃).

-

Products :

-

Characterization :

Thiol Group Reactions

-

Disulfide Formation :

Synthetic Pathways

The compound is primarily formed during the degradation of parent drugs like racecadotril. Key synthetic routes include:

Esterification

-

Reagents : Benzyl alcohol, acetic anhydride.

-

Conditions : Catalytic acid (e.g., H₂SO₄) at elevated temperatures .

Thioester Hydrolysis

-

Reagents : Alkaline solutions (e.g., NaOH).

-

Mechanism : Cleavage of the thioester bond to release mercaptan intermediates .

NMR Data

-

¹H NMR (CDCl₃, δ ppm):

-

¹³C NMR :

Mass Spectrometry

-

DP4 ([M+H]⁺ at m/z 344, C₁₉H₂₂NO₃S):

-

DP5 ([M+H]⁺ at m/z 268, C₁₃H₁₈NO₃S):

Stability and Degradation Products

Mechanistic Insights

Propriétés

IUPAC Name |

benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFABBWTUJCBFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81110-69-2 | |

| Record name | Deacetyl racecadotril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACETYL RACECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.